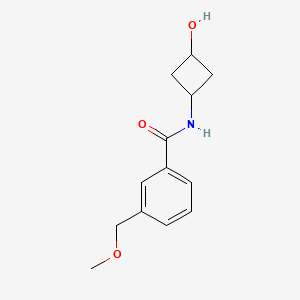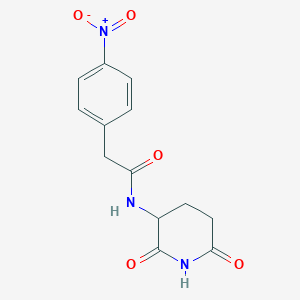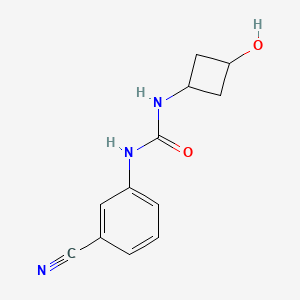
1-(3-Cyanophenyl)-3-(3-hydroxycyclobutyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Cyanophenyl)-3-(3-hydroxycyclobutyl)urea, also known as BAY 41-2272, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It was first synthesized by Bayer AG in 2001 and has since been extensively investigated for its pharmacological properties.
作用机制
1-(3-Cyanophenyl)-3-(3-hydroxycyclobutyl)urea 41-2272 activates sGC by binding to the heme group of the enzyme. This binding leads to a conformational change in the enzyme, which increases its catalytic activity. The increased activity of sGC leads to an increase in cGMP levels, which activates downstream signaling pathways that result in vasodilation and antiplatelet effects.
Biochemical and Physiological Effects:
The activation of sGC by 1-(3-Cyanophenyl)-3-(3-hydroxycyclobutyl)urea 41-2272 has been shown to have a number of biochemical and physiological effects. These include vasodilation, inhibition of platelet aggregation, inhibition of smooth muscle cell proliferation, and inhibition of leukocyte adhesion. These effects make 1-(3-Cyanophenyl)-3-(3-hydroxycyclobutyl)urea 41-2272 a promising candidate for the treatment of a variety of cardiovascular and inflammatory diseases.
实验室实验的优点和局限性
1-(3-Cyanophenyl)-3-(3-hydroxycyclobutyl)urea 41-2272 has a number of advantages for use in lab experiments. It is a highly potent and selective activator of sGC, which makes it an ideal tool for studying the role of cGMP signaling in various physiological processes. However, the compound is relatively unstable and has a short half-life, which can make it difficult to work with in some experimental settings.
未来方向
There are a number of potential future directions for research on 1-(3-Cyanophenyl)-3-(3-hydroxycyclobutyl)urea 41-2272. One area of interest is the development of novel sGC activators that are more stable and have a longer half-life. Another area of interest is the investigation of the compound's potential therapeutic applications in a variety of disease states, including hypertension, heart failure, and inflammatory diseases. Finally, there is a need for further elucidation of the downstream signaling pathways activated by cGMP, which could lead to the development of new therapeutic targets.
Conclusion:
In conclusion, 1-(3-Cyanophenyl)-3-(3-hydroxycyclobutyl)urea 41-2272 is a promising compound with a number of potential therapeutic applications. Its potent activation of sGC and downstream signaling pathways make it an ideal tool for studying the role of cGMP signaling in various physiological processes. While there are some limitations to its use in lab experiments, the compound's potential benefits make it an important area of research for the future.
合成方法
The synthesis of 1-(3-Cyanophenyl)-3-(3-hydroxycyclobutyl)urea 41-2272 involves the reaction of 3-cyanophenyl isocyanate with 3-hydroxycyclobutylamine. The reaction takes place in the presence of a catalyst and yields the desired product in high purity. The synthesis method has been optimized over the years to improve the yield and purity of the compound.
科学研究应用
1-(3-Cyanophenyl)-3-(3-hydroxycyclobutyl)urea 41-2272 has been extensively studied for its potential therapeutic applications. It is a potent activator of soluble guanylyl cyclase (sGC), an enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). The activation of sGC by 1-(3-Cyanophenyl)-3-(3-hydroxycyclobutyl)urea 41-2272 leads to an increase in cGMP levels, which in turn leads to vasodilation and antiplatelet effects.
属性
IUPAC Name |
1-(3-cyanophenyl)-3-(3-hydroxycyclobutyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c13-7-8-2-1-3-9(4-8)14-12(17)15-10-5-11(16)6-10/h1-4,10-11,16H,5-6H2,(H2,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQHOBNYOBSFKMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1O)NC(=O)NC2=CC=CC(=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

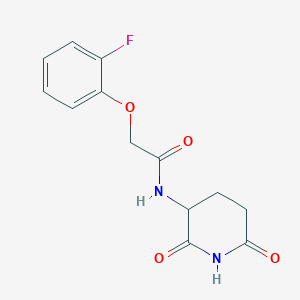
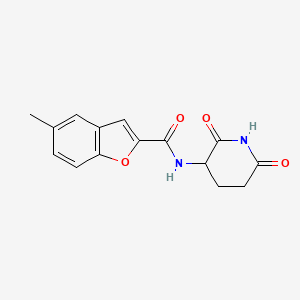
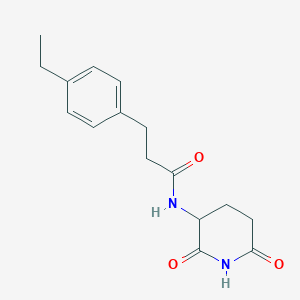

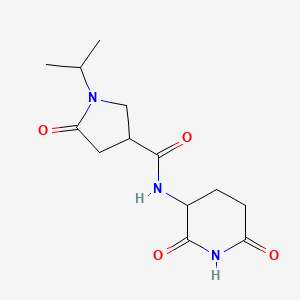
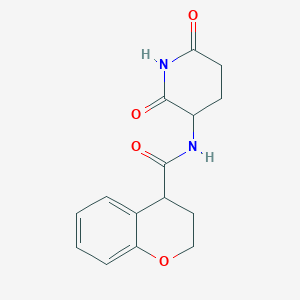

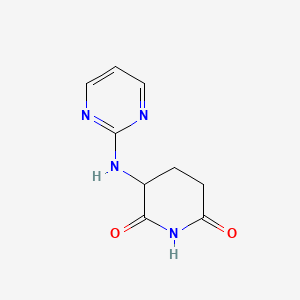
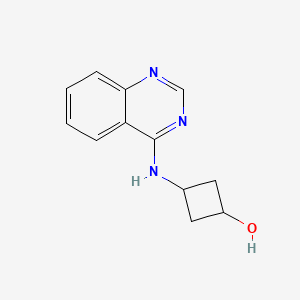
![3-[(4-Methoxy-3-methylphenyl)methylamino]cyclobutan-1-ol](/img/structure/B7582255.png)
![3-[(2-Methylquinolin-4-yl)amino]cyclobutan-1-ol](/img/structure/B7582260.png)
